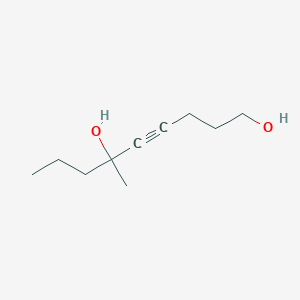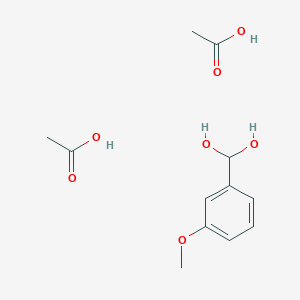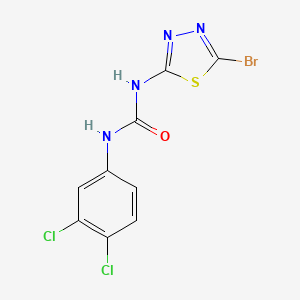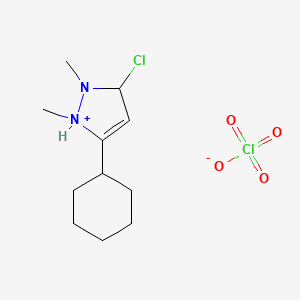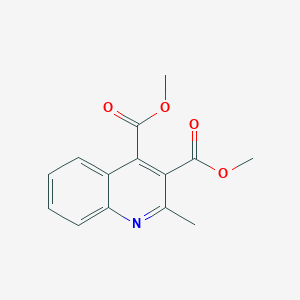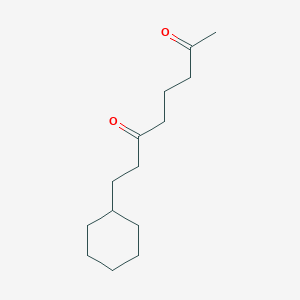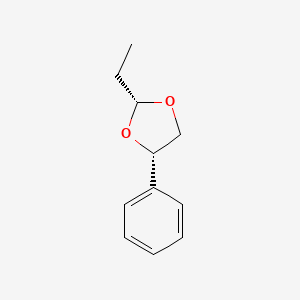
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and structural features This compound belongs to the class of dioxolanes, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane typically involves the reaction of an aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,3-propanediol with benzaldehyde. The reaction is carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, at a controlled temperature to ensure the formation of the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the cyclization reaction, allowing for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2-Ethyl-4-phenyl-1,3-dioxolane: A stereoisomer with different spatial arrangement of substituents.
(2S,4S)-2-Ethyl-4-phenyl-1,3-dioxolane: Another stereoisomer with distinct properties.
2-Methyl-4-phenyl-1,3-dioxolane: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemical precision is essential.
Propriétés
Numéro CAS |
58345-32-7 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2R,4S)-2-ethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
YKGKRDIKDNYZNF-GHMZBOCLSA-N |
SMILES isomérique |
CC[C@@H]1OC[C@@H](O1)C2=CC=CC=C2 |
SMILES canonique |
CCC1OCC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


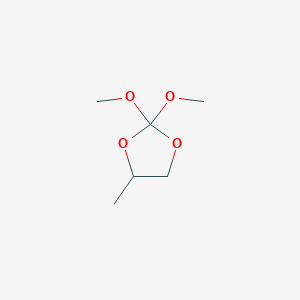
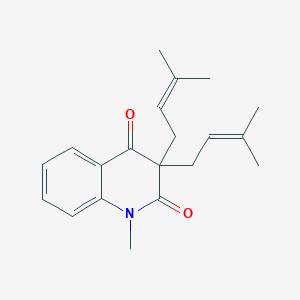
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
